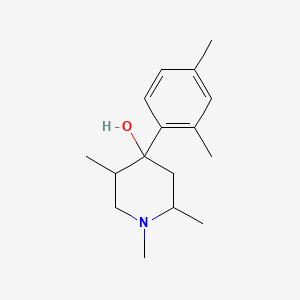
4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with a 2,4-dimethylphenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with 1,2,5-trimethylpiperidin-4-one. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or phenyl derivatives.
Scientific Research Applications
4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethylphenyl)piperidine: Similar structure but lacks the additional methyl groups on the piperidine ring.
1,2,5-Trimethylpiperidine: Similar piperidine ring structure but lacks the 2,4-dimethylphenyl group.
2,4-Dimethylphenylamine: Contains the 2,4-dimethylphenyl group but lacks the piperidine ring.
Uniqueness
4-(2,4-Dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol is unique due to the presence of both the 2,4-dimethylphenyl group and the three methyl groups on the piperidine ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C16H25NO/c1-11-6-7-15(12(2)8-11)16(18)9-14(4)17(5)10-13(16)3/h6-8,13-14,18H,9-10H2,1-5H3 |
InChI Key |
BNPBCKRXUQEEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)(C2=C(C=C(C=C2)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11545435.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]phenol](/img/structure/B11545437.png)
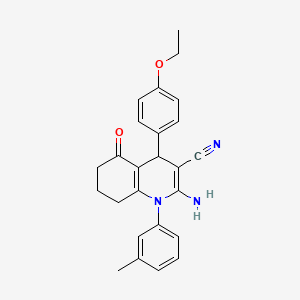
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11545452.png)
![dimethyl 2-{1-[(2-iodophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11545459.png)
![4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B11545466.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545469.png)
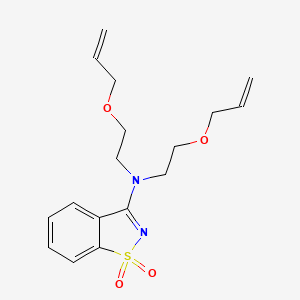
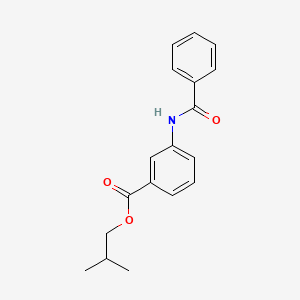
![N-(4-Methylphenyl)-N-({N'-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11545502.png)
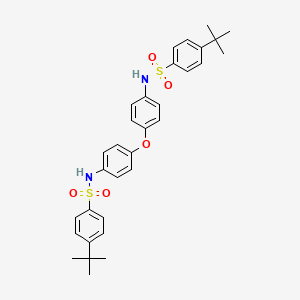
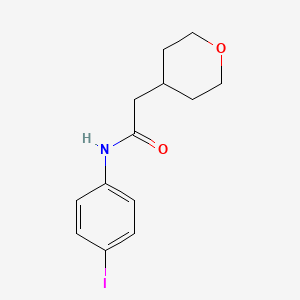
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11545511.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11545512.png)
